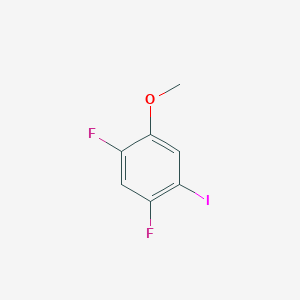

2,4-Difluoro-5-iodoanisole

Description

Contextual Importance of Fluorinated and Iodinated Aromatic Ethers in Advanced Organic Chemistry

Fluorinated and iodinated aromatic ethers are particularly significant in advanced organic chemistry due to the distinct effects of fluorine and iodine substitution. The incorporation of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity often enhances metabolic stability and lipophilicity, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. researchgate.net Consequently, about 20% of all pharmaceuticals and 30% of recently introduced agrochemicals contain fluorine. researchgate.net

Iodinated aromatic compounds, on the other hand, are prized for their utility in a variety of chemical transformations. niscpr.res.in The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions and a key participant in a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many complex organic molecules.

Strategic Position of 2,4-Difluoro-5-iodoanisole within Organofluorine and Organoiodine Chemistry

This compound (CAS Number: 1936250-49-5) holds a strategic position at the intersection of organofluorine and organoiodine chemistry. vwr.com This compound uniquely combines the electronic effects of two electron-withdrawing fluorine atoms with the synthetic versatility of an iodine atom, all on an anisole (B1667542) framework. The methoxy (B1213986) group, an activating group, further influences the reactivity of the aromatic ring. This specific arrangement of substituents creates a molecule with a distinct reactivity profile, making it a valuable intermediate in organic synthesis. evitachem.com

The presence of both fluorine and iodine allows for selective and sequential reactions. The iodine atom can be targeted for cross-coupling or substitution reactions, while the fluorine atoms can influence the regioselectivity of these reactions and remain in the final product to confer desirable properties.

Overview of Research Trajectories for Related Halogenated Anisole Derivatives

Research into halogenated anisole derivatives is a dynamic and evolving field. semanticscholar.org A significant focus is on the development of new synthetic methodologies to introduce halogens onto the anisole ring with high regioselectivity. manac-inc.co.jpmanac-inc.co.jp For instance, methods for the iodination of phenols and their ethers often involve the in situ generation of hypoiodous acid from iodine under mild basic conditions. manac-inc.co.jp

Another major research trajectory involves the use of these compounds as building blocks in the synthesis of complex molecules with potential applications in materials science and medicine. researchgate.netresearchgate.net For example, polyhalogenated compounds are being investigated for their unique electronic properties and potential use in the development of new materials. researchgate.net Furthermore, the structural motifs found in halogenated anisoles are present in a number of biologically active natural products and pharmaceuticals, driving research into their synthesis and derivatization. sioc-journal.cnresearchgate.net The study of the physicochemical properties of polyhalogenated anisoles, such as their solubility and partitioning behavior, is also an active area of research, as these properties are critical for understanding their environmental fate and biological activity. researchgate.net

Key Properties of this compound

| Property | Value |

| CAS Number | 1936250-49-5 |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 270.015 g/mol |

| Synonyms | 1,5-Difluoro-2-iodo-4-methoxybenzene |

Data sourced from Apollo Scientific vwr.com

Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoro-2-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCICMJFLQNAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2,4 Difluoro 5 Iodoanisole

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. bibliotekanauki.pl For 2,4-Difluoro-5-iodoanisole, the primary disconnections involve the carbon-halogen bonds and the carbon-oxygen bond of the methoxy (B1213986) group.

The most logical disconnections are at the C-I and C-F bonds. A C-I disconnection points to 2,4-difluoroanisole (B1330354) as the immediate precursor, which can be directly iodinated. This is often the most direct and common approach. A C-F disconnection suggests a precursor like a di-iodo-hydroxyanisole that could undergo nucleophilic aromatic substitution, although this is generally less common for introducing fluorine onto an electron-rich ring. A third disconnection of the methyl group from the anisole (B1667542) oxygen suggests starting from a corresponding phenol, which would be methylated at a suitable stage in the synthesis.

Therefore, the most prominent retrosynthetic pathway is:

Target: this compound

Disconnect: C-I bond

Precursor:This primary precursor, 2,4-difluoroanisole, is commercially available and serves as the logical starting point for direct halogenation strategies.

Direct Halogenation Methodologies

Direct halogenation involves the introduction of iodine and fluorine substituents onto the aromatic ring in separate steps.

The most common synthesis of this compound starts with 2,4-difluoroanisole. The challenge lies in achieving regioselective iodination at the C-5 position. The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The two fluorine atoms are deactivating groups but are also ortho, para-directing.

In 2,4-difluoroanisole, the positions ortho and para to the methoxy group are C-2, C-4, and C-6. The positions ortho and para to the C-2 fluorine are C-1, C-3, and C-5. The positions ortho and para to the C-4 fluorine are C-3 and C-5. The C-5 position is sterically the most accessible and is activated by both fluorine atoms through their para and ortho directing effects, respectively, while being only minimally hindered by the methoxy group. This convergence of directing effects makes the C-5 position the most favorable site for electrophilic iodination.

Direct iodination is typically achieved using iodine in the presence of an oxidizing agent to generate the electrophilic iodine species (I⁺). google.comrsc.org Common reagents and conditions are outlined below.

| Reagent System | Oxidant | Solvent | Typical Conditions | Yield |

| I₂ / HIO₄ | Periodic Acid | Acetic Acid / H₂O / CCl₄ | Heated for several hours | Moderate to Good |

| I₂ / HNO₃ | Nitric Acid | Sulfuric Acid | Requires careful temperature control | Good |

| N-Iodosuccinimide (NIS) | - | Acetonitrile (B52724) or Dichloromethane | Often used for milder conditions | Good to Excellent |

| Iodine Monochloride (ICl) | - | Acetic Acid | Effective for activated rings | Good |

This table presents generalized conditions for aromatic iodination; specific results for 2,4-difluoroanisole may vary.

A method for the direct iodination of aromatic compounds involves using iodine with an oxidizing agent like nitric acid or periodic acid. google.comrsc.org For instance, stirring a mixture of the aryl compound with iodine, periodic acid, water, acetic acid, and a solvent like carbon tetrachloride can yield the iodinated product. rsc.org

While direct iodination of 2,4-difluoroanisole is the primary route, alternative strategies involving the introduction of fluorine are theoretically possible, though less common for this specific molecule.

Nucleophilic Aromatic Substitution (SNAr): This approach would involve a precursor with leaving groups (like -NO₂ or other halogens) that can be displaced by fluoride (B91410) ions. For example, starting with a dichlorinated or dinitrated iodoanisole and treating it with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures could introduce the fluorine atoms. However, SNAr reactions require strongly electron-withdrawing groups to activate the ring, which are not present in the target molecule, making this a challenging and less practical route.

Electrophilic Fluorination: This method involves treating a pre-functionalized anisole derivative with an electrophilic fluorine source ("F⁺"). Reagents like Selectfluor are used for this purpose. researchgate.net For example, one could theoretically start with 5-iodoanisole and attempt a di-fluorination. However, controlling the regioselectivity of introducing two fluorine atoms onto an already substituted ring via electrophilic means would be extremely difficult and likely result in a mixture of isomers.

Cross-Coupling Derived Methodologies for Aryl-Halogen Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane and an organohalide. libretexts.org While typically used to form C-C bonds, it can be strategically employed to synthesize a precursor which is then converted to this compound. nih.govrsc.org

A plausible, albeit multi-step, strategy could involve:

Synthesizing a boronic acid or ester at the C-5 position of 2,4-difluoroanisole.

This boronic acid could then be subjected to a coupling reaction that ultimately allows for the introduction of an iodine atom.

A more direct application involves synthesizing a more complex molecule where the this compound moiety is installed via a Suzuki coupling. For example, coupling this compound itself with various arylboronic acids is a common application of this compound. researchgate.net The synthesis of the compound via this method is less direct and would involve building the ring system from smaller, functionalized pieces, which is generally less efficient than direct halogenation.

Example Reaction Scheme (Illustrative): (2,4-Difluorophenyl)boronic acid + A hypothetical iodinated methoxy-containing coupling partner → Precursor → this compound

| Catalyst System | Base | Solvent | Typical Conditions |

| Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene | 80-110 °C |

| Pd(OAc)₂ with a phosphine (B1218219) ligand | K₃PO₄ | Toluene or DMF | Room temperature to 100 °C |

This table represents general Suzuki-Miyaura conditions. libretexts.orgresearchgate.net

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org The "Ullmann-type" or Ullmann condensation refers to the copper-catalyzed nucleophilic aromatic substitution, often used for forming diaryl ethers or other C-N and C-O bonds. organic-chemistry.org Its application for the direct formation of the C-I bond in this compound is not a standard method. However, Ullmann-type couplings are relevant in the synthesis of precursors or in subsequent reactions involving the target compound. For example, an Ullmann coupling could be used to synthesize a complex diaryl ether from this compound and a phenol.

The synthesis of the target compound itself is not typically achieved via an Ullmann reaction, which is primarily for C-C, C-O, or C-N bond formation between two different aromatic rings or for ring-closing reactions. wikipedia.org

Other Palladium- and Copper-Catalyzed Routes

Beyond mainstream cross-coupling reactions, alternative palladium- and copper-catalyzed methods offer unique pathways to halogenated fluoroaromatics like this compound. These routes often leverage different modes of C-H activation or specialized intermediates.

Palladium-catalyzed C–H arylation, for instance, represents a powerful tool for building complex aromatic systems. Methodologies for the direct arylation of fluoroarenes with aryl halides have been developed, sometimes employing bimetallic systems. nih.govbeilstein-journals.org A hypothetical route to the target compound could involve the palladium/copper-catalyzed C-H iodination of 2,4-difluoroanisole. Such reactions, often directed by the electronic properties of the substrate or transient directing groups, can provide regioselective functionalization under specific conditions. nih.gov

Another approach involves palladium-catalyzed carbonylation reactions. While typically used to introduce carbonyl groups, these processes highlight palladium's versatility in activating aryl halides. google.com Specialized palladium-catalyzed reactions, such as the fluoroarylation of gem-difluoro-2-azadienes, demonstrate the formation of complex fluorinated molecules through novel intermediates like azaallyl–silver species, showcasing the potential for intricate, tailored syntheses. nih.gov

Copper catalysis offers complementary strategies. Copper-catalyzed methods for coupling α-substituted-α-diazoesters with terminal alkynes can produce highly functionalized allenoates, indicating copper's utility in forming new carbon-carbon bonds under mild conditions. nih.gov While not a direct route to this compound, these reactions inspire the design of novel copper-catalyzed C-H functionalization or cross-coupling strategies. For example, copper-mediated fluorination of aryl iodides is a known process, and exploring the reverse reaction—iodination of a fluoroaromatic precursor—under copper catalysis could present a viable, though less common, synthetic pathway. cas.cn

The table below summarizes conceptual palladium- and copper-catalyzed routes that deviate from standard cross-coupling.

| Catalytic System | Conceptual Reaction Type | Key Features & Considerations | Potential Precursor |

|---|---|---|---|

| Palladium/Copper Bimetallic | Direct C-H Iodination | Utilizes a combination of catalysts to facilitate C-H activation and subsequent iodination. Regioselectivity is a critical challenge. nih.gov | 2,4-Difluoroanisole |

| Palladium/Phosphine Ligand | Fluoroarylation of a functionalized intermediate | Involves complex intermediates and specialized substrates; offers high specificity. nih.gov | A functionalized derivative of 2,4-difluoroanisole |

| Copper/Nitrogen Ligand | C-H Iodination | Could offer alternative reactivity and selectivity compared to palladium systems. May require specific oxidants. sioc-journal.cnbeilstein-journals.org | 2,4-Difluoroanisole |

Directed Metalation Strategies for Selective Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). organic-chemistry.orguwindsor.ca For a precursor like 2,4-difluoroanisole, both the methoxy group and the fluorine atoms exert directing effects. The methoxy group is a well-established DMG, typically directing lithiation to the adjacent ortho position. uwindsor.ca Concurrently, fluorine atoms can also direct metalation to their ortho positions, an effect that stabilizes the resulting carbanion. nih.govacs.org

In the synthesis of this compound from 2,4-difluoroanisole, the target C5 position is ortho to the C4-fluorine atom but meta to the methoxy group. The other available positions are C3 (ortho to the methoxy group and the C2-fluorine) and C6 (ortho to the C-F bond). The inherent competition between these directing groups makes achieving high selectivity for C5 challenging.

A common approach involves using a strong lithium amide base, such as lithium diisopropylamide (LDA) or a TMP-based reagent (TMP = 2,2,6,6-tetramethylpiperidide), at low temperatures. vanderbilt.eduharvard.edu The outcome of the metalation is influenced by the base, solvent, and any additives. For instance, the use of less coordinating solvents can sometimes enhance the directing effect of a specific group. uwindsor.ca The lithiated intermediate, once formed, can be quenched with an electrophilic iodine source like molecular iodine (I₂) or 1,2-diiodoethane (B146647) to install the iodine atom.

A plausible strategy for selective C5-iodination would involve leveraging the directing effect of the C4-fluorine while potentially mitigating the stronger influence of the methoxy group at C3. This might be achieved by using sterically hindered bases that favor the less-hindered C5 position over the C3 or C6 positions. The kinetic acidity of the ring protons is the determining factor, with the proton ortho to a fluorine being significantly more acidic than a standard aromatic proton. nih.gov The selection of the base and reaction conditions is therefore paramount to controlling the site of deprotonation.

| Strategy | Base/Reagents | Key Principle | Challenges |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | LDA or TMPZnCl·LiCl, then I₂ | Deprotonation at the most kinetically acidic site, influenced by the -OCH₃ and -F directing groups. vanderbilt.eduharvard.edu | Controlling regioselectivity between C3, C5, and C6 positions due to competing directing effects. |

| Halogen-Lithium Exchange | n-BuLi or t-BuLi | If starting from a bromo- or chloro-difluoroanisole precursor, exchange provides a site-specific anion. umich.edu | Requires synthesis of a specific halogenated precursor. |

Cascade and Multicomponent Synthesis Approaches

Modern synthetic chemistry increasingly focuses on efficiency through cascade (or tandem) and multicomponent reactions (MCRs), which create complex molecules in a single pot, minimizing waste and intermediate handling. rsc.orgresearchgate.net While a dedicated MCR for this compound is not prominently reported, the principles can be applied to design hypothetical, efficient syntheses.

A cascade reaction could be envisioned starting from a simpler, functionalized precursor. For example, a process could be designed that involves an initial cyclization to form the fluorinated aromatic ring, followed by an in-situ iodination step. Iodine-catalyzed cascades, particularly those involving I(I)/I(III) catalytic cycles, have been shown to mediate complex transformations, including cyclizations and rearrangements, and could be adapted for such a purpose. nih.govsemanticscholar.org For example, a fluoroacyloxylation/cyclization cascade has been reported for the synthesis of other fluorinated heterocycles. researchgate.net

Multicomponent reactions typically assemble a product from three or more starting materials in a one-pot process. While often used for synthesizing heterocyclic structures, rsc.orgnih.govscirp.org the concept could be extended to substituted arenes. A hypothetical MCR could involve the condensation of smaller fluorinated building blocks with other reagents to construct the anisole core, which is then trapped by an iodine source in the same reaction vessel. The development of such a route would require careful selection of mutually compatible starting materials and catalysts.

These advanced one-pot strategies offer significant advantages in terms of atom economy and operational simplicity but require intricate reaction design and control.

Optimization of Reaction Parameters and Yield Enhancement in Target Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. The key parameters to consider depend on the chosen synthetic route, whether it be electrophilic iodination, directed metalation, or a catalytic method.

For the direct electrophilic iodination of 2,4-difluoroanisole, several factors must be fine-tuned. The choice of iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride, or I₂ with an oxidant) and the acid catalyst (e.g., sulfuric acid, trifluoroacetic acid) can dramatically affect both the reaction rate and regioselectivity. researchgate.netacsgcipr.org Temperature control is vital to prevent over-iodination or decomposition.

In directed metalation strategies, the molar ratio of the organolithium base to the substrate is critical. Insufficient base leads to incomplete conversion, while an excess can cause undesired side reactions. The reaction temperature must be kept low (typically -78 °C) to maintain the stability of the aryllithium intermediate. The choice of solvent can also influence the aggregation state and reactivity of the organolithium reagent. uwindsor.ca

For catalytic syntheses, optimization involves screening catalysts, ligands, bases, and solvents. In a palladium-catalyzed C-H iodination, for example, the ligand can influence the selectivity and efficiency of the C-H activation step. The base is required to neutralize the acid byproduct, and its strength and solubility can impact the catalytic cycle. google.com

The following table details key parameters and their potential impact on the synthesis of this compound.

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate, selectivity, and stability of intermediates. Lower temperatures often favor kinetic products in metalations. rsc.org | Find the optimal balance between reaction time and selectivity, minimizing byproduct formation. |

| Solvent | Influences solubility of reagents, catalyst activity, and the reactivity of organometallic species. uwindsor.ca | Select a solvent that maximizes yield and facilitates product purification. |

| Catalyst/Ligand | Determines the reaction pathway and efficiency in catalytic routes. Ligands can tune steric and electronic properties. nih.gov | Identify the most active and selective catalyst/ligand combination for the desired transformation. |

| Reagent Stoichiometry | The molar ratios of reactants, bases, and additives directly impact conversion and yield. | Use the minimum effective amount of reagents to maximize atom economy and simplify workup. |

| Reaction Time | Ensures complete conversion of starting material without allowing for product degradation or side reactions. | Monitor the reaction progress to determine the point of maximum product formation. |

Chemical Reactivity and Transformation Pathways of 2,4 Difluoro 5 Iodoanisole

Reactions at the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most labile site on the aromatic ring, making it the primary handle for a variety of metal-catalyzed bond-forming reactions. The low bond dissociation energy and high polarizability of the C-I bond render 2,4-Difluoro-5-iodoanisole an excellent substrate for transformations that leave the C-F and C-O bonds intact.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S, C-Se Bond Formation)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for constructing carbon-carbon and carbon-heteroatom bonds, with aryl iodides being among the most reactive coupling partners. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation and reductive elimination. For this compound, the C-I bond readily undergoes oxidative addition to palladium(0) catalysts, initiating a wide array of coupling processes.

Representative palladium-catalyzed cross-coupling reactions applicable to this compound include:

C-C Bond Formation : In Suzuki couplings, the compound can react with aryl or vinyl boronic acids. Stille couplings involve reactions with organostannanes, while Sonogashira couplings enable the formation of a C-C bond with terminal alkynes.

C-N Bond Formation : The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and carbamates to form arylamine derivatives.

C-O Bond Formation : A variation of the Buchwald-Hartwig reaction can be used to form diaryl ethers by coupling the aryl iodide with phenols or alcohols.

C-S and C-Se Bond Formation : Palladium catalysts also facilitate the coupling of aryl iodides with thiols, thiolates, selenols, or diselenides to generate aryl sulfides and selenides.

The table below summarizes the expected outcomes of these key palladium-catalyzed reactions.

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

| Suzuki Coupling | R-B(OH)₂ | C-C | 2,4-Difluoro-5-R-anisole |

| Sonogashira Coupling | R-C≡CH | C-C | 2,4-Difluoro-5-(R-ethynyl)anisole |

| Stille Coupling | R-Sn(Alkyl)₃ | C-C | 2,4-Difluoro-5-R-anisole |

| Buchwald-Hartwig Amination | R¹R²NH | C-N | 2,4-Difluoro-5-(N-R¹R²)-anisole |

| Buchwald-Hartwig Ether Synthesis | R-OH | C-O | 2,4-Difluoro-5-(O-R)-anisole |

| Thiolation/Selenation | R-SH / R-SeH | C-S / C-Se | 2,4-Difluoro-5-(S-R)-anisole / 2,4-Difluoro-5-(Se-R)-anisole |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent a classical and still valuable method for forming C-N, C-O, and C-S bonds. These reactions are especially useful for substrates where palladium catalysis may be challenging. Aryl iodides are the most reactive substrates for Ullmann-type reactions, which typically require stoichiometric amounts of copper or copper salts and high reaction temperatures. For this compound, these reactions provide an alternative pathway to functionalized anisole (B1667542) derivatives. For instance, heating the compound with an alcohol in the presence of a copper catalyst and a base can yield the corresponding diaryl ether. Similarly, reactions with amines or thiols can produce arylamines and aryl sulfides.

Hypervalent Iodine Chemistry and Catalytic Applications

Organoiodine compounds can be oxidized to form hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state (+3 or +5). smolecule.comchemistry-chemists.com These reagents, known as λ³-iodanes and λ⁵-iodanes, are valuable as mild and selective oxidizing agents and have found broad application in organic synthesis. smolecule.comnih.gov

This compound can serve as a precursor to such hypervalent iodine reagents. The general strategies for their preparation involve the oxidation of the iodine(I) center.

Iodine(III) Reagents : Treatment of this compound with reagents like peracetic acid in the presence of acetic anhydride can yield the corresponding (diacetoxyiodo)arene, ArI(OAc)₂. Alternatively, reaction with chlorine can produce the aryl iodine(III) dichloride, ArICl₂. These iodine(III) reagents are excellent for promoting a variety of oxidative transformations and can be used in reactions like alcohol oxidations and oxidative C-N bond formations. nih.govacs.org

Iodine(V) Reagents : Stronger oxidation, for example using dimethyldioxirane or other potent oxidants, can convert the aryl iodide to an iodylarene (ArIO₂), a type of iodine(V) reagent. nih.gov These compounds, such as 2-iodylphenol ethers, are capable of selectively oxidizing sulfides to sulfoxides and alcohols to aldehydes or ketones. nih.gov

The development of catalytic systems based on the iodine redox cycle has further expanded the utility of these compounds, offering metal-free catalytic alternatives for various oxidative coupling reactions. chemistry-chemists.com

Reactivity of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic properties of its five substituents. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing but ortho, para-directing halogens dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. bath.ac.uk The regiochemical outcome is determined by the directing effects of the existing substituents, which can be categorized as activating or deactivating and as ortho, para- or meta-directing. chemistry-chemists.com

The substituents on this compound have the following effects:

Methoxy (-OCH₃) group : This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). researchgate.net It strongly directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).

Fluoro (-F) and Iodo (-I) groups : Halogens are deactivating groups because their strong electron-withdrawing inductive effect (-I effect) outweighs their weaker electron-donating resonance effect (+R effect). smolecule.compubcompare.ai Despite being deactivators, they are ortho, para-directors because the resonance effect stabilizes the carbocation intermediate at these positions. chemistry-chemists.comgoogle.com

The available positions for substitution on the this compound ring are C3 and C6. The directing influences toward these positions are summarized in the table below.

| Substituent | Position | Effect | Directs Electrophile To: |

| -OCH₃ | C1 | Activating, o,p-director | C2 (blocked), C6, C4 (blocked) |

| -F | C2 | Deactivating, o,p-director | C1 (blocked), C3 |

| -F | C4 | Deactivating, o,p-director | C3, C5 (blocked) |

| -I | C5 | Deactivating, o,p-director | C4 (blocked), C6 |

Analysis of these combined effects indicates a strong preference for electrophilic substitution at the C6 position . This position is activated by the powerful methoxy group at C1 and is also a target of the directing effect of the iodo group at C5. The C3 position is only directed by the two fluoro groups and is sterically more hindered, making it a less favorable site for attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur selectively at C6. For example, nitration of similar difluoroanisole derivatives under mixed-acid conditions has been reported, demonstrating the feasibility of such EAS reactions. smolecule.comgoogle.com

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Activation

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.

In this compound, the two fluorine atoms are potential leaving groups. In SNAr reactions, fluoride (B91410) is an excellent leaving group, a phenomenon attributed to the high electronegativity of fluorine which facilitates the initial rate-determining nucleophilic attack. However, the aromatic ring of this compound is not strongly activated for SNAr. The methoxy group is electron-donating, which is unfavorable for this reaction mechanism, and the deactivating effect of the iodine and other fluorine atom is primarily inductive rather than the strong resonance-based stabilization required.

Consequently, SNAr reactions on this substrate are expected to be challenging, likely requiring harsh conditions such as high temperatures, strong bases, or highly potent nucleophiles. If substitution were to occur, it would likely be favored at the C4 position over the C2 position. A nucleophilic attack at C4 would place the negative charge of the Meisenheimer intermediate on carbons that are not directly destabilized by the electron-donating resonance of the C1-methoxy group. Conversely, an attack at C2 would result in an intermediate with a partial negative charge ortho to the methoxy group, which is an electronically unfavorable arrangement.

Transformations of the Methoxy Group

The methoxy group in this compound is a key site for chemical modification, primarily through O-demethylation to reveal a reactive phenol. This transformation opens avenues for further derivatization and the formation of alternative ether linkages.

O-Demethylation Reactions and Derivatization

The cleavage of the methyl-oxygen bond in the methoxy group of aryl ethers is a common synthetic strategy to unmask a hydroxyl group. This O-demethylation is typically achieved under strong acidic or Lewis acidic conditions. For instance, boron tribromide (BBr₃) is a highly effective reagent for this purpose. The reaction proceeds via the formation of a complex between the strong Lewis acid BBr₃ and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Subsequent hydrolysis yields the corresponding phenol, 2,4-Difluoro-5-iodophenol.

Another classical method for O-demethylation involves heating with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl group.

The resulting 2,4-Difluoro-5-iodophenol is a versatile intermediate. The nucleophilic hydroxyl group can be readily derivatized. For example, it can be acylated to form esters or alkylated to generate more complex ethers.

| Demethylation Reagent | General Conditions | Product | Notes |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | 2,4-Difluoro-5-iodophenol | Highly efficient but requires careful handling due to reactivity with moisture. |

| Hydrobromic Acid (HBr) | Aqueous solution, elevated temperatures | 2,4-Difluoro-5-iodophenol | A strong Brønsted acid approach. |

| Pyridine Hydrochloride | High temperature (melt) | 2,4-Difluoro-5-iodophenol | A classic method for demethylating phenolic ethers. |

Alternative Ether Linkage Formations

The 2,4-Difluoro-5-iodophenol obtained from O-demethylation serves as a precursor for the synthesis of various other ethers through reactions like the Williamson ether synthesis. In this reaction, the phenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This potent nucleophile can then react with a primary alkyl halide or tosylate in an Sₙ2 reaction to furnish a new ether.

The choice of the alkylating agent allows for the introduction of a wide array of functional groups, expanding the molecular diversity accessible from this compound.

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl halide (R-X) | Aryl ether (Ar-O-R) |

Influence of Multiple Halogen Substituents on Reactivity and Selectivity

The presence of two fluorine atoms and one iodine atom on the aromatic ring significantly influences the reactivity and regioselectivity of this compound. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).

In SₙAr reactions, a potent nucleophile can displace one of the fluorine atoms, particularly the one at the C4 position, which is para to the activating methoxy group. The iodine atom, being the most polarizable and weakest carbon-halogen bond, is the primary site for metal-halogen exchange reactions. Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures preferentially results in the formation of an aryllithium species at the C5 position. This organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The fluorine atoms also exert a directing effect in ortho-lithiation reactions. The methoxy group is a powerful ortho-directing group; however, the presence of the fluorine atom at C2 can influence the regioselectivity of deprotonation.

The differential reactivity of the C-F and C-I bonds allows for selective sequential functionalization. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, can be performed selectively at the C-I bond without affecting the C-F bonds. This is due to the lower bond dissociation energy of the C-I bond compared to the C-F bond.

Stereochemical Considerations in Molecular Transformations

When this compound or its derivatives are reacted with chiral reagents or catalysts, the formation of stereoisomers is possible. For example, if an ether linkage is formed with a chiral alkyl halide, the product will be a mixture of diastereomers. Similarly, if a new chiral center is generated in a reaction involving a substituent on the aromatic ring, the stereochemical outcome will depend on the reaction mechanism and the steric and electronic environment of the transition state.

At present, specific studies focusing on the stereochemical control in reactions of this compound are not widely reported in the literature. However, general principles of asymmetric synthesis would apply. For instance, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions could, in principle, induce enantioselectivity if the substrate possesses prochiral elements or if a kinetic resolution of a racemic derivative is performed.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 2,4-Difluoro-5-iodoanisole, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be utilized to unambiguously assign the structure and assess its purity.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the methoxy group. Spin-spin coupling between the aromatic protons and with the fluorine atoms would result in complex splitting patterns, providing valuable information about their relative positions on the benzene (B151609) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would display unique signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bonded to fluorine would exhibit large one-bond carbon-fluorine couplings (¹JCF), which are characteristic and aid in signal assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 7.0 - 7.5 | - | d, J(H,F) ≈ 8-10 |

| H-6 | 6.8 - 7.2 | - | dd, J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| OCH₃ | 3.8 - 4.0 | 55 - 60 | s |

| C-1 | - | 150 - 155 | d, ¹J(C,F) ≈ 240-260 |

| C-2 | - | 100 - 105 | dd, ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30 |

| C-3 | - | 115 - 120 | d, ²J(C,F) ≈ 20-30 |

| C-4 | - | 85 - 90 | d |

| C-5 | - | 140 - 145 | d, ²J(C,F) ≈ 20-30 |

¹⁹F NMR is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts of these signals are highly sensitive to their electronic environment. Furthermore, the spectrum would display fluorine-fluorine (⁴JFF) and fluorine-proton (JHF) coupling, providing crucial information for structural confirmation. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorine-containing impurities. wikipedia.org

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of complex NMR spectra.

COSY (Correlation Spectroscopy) would be used to establish the connectivity between coupled protons. In this compound, this would help to trace the network of aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₇H₅F₂IO). This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Expected HRMS Data for this compound (Note: This table is based on the theoretical exact mass.)

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₇H₅F₂IO | 269.9353 |

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound. The gas chromatogram would show a peak for the main compound, and any impurities would appear as separate peaks. The mass spectrum of each peak can then be used to identify the respective components. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural confirmation. For halogenated anisoles, common fragmentation pathways include the loss of the methyl group, the methoxy group, and the halogen atoms. reddit.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes. For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the positions of overtone and combination bands, often referred to as "benzene fingers," in the 1650-2000 cm⁻¹ region, which can help confirm the 1,2,4,5-tetrasubstituted pattern. spectroscopyonline.comspectroscopyonline.com

The presence of the methoxy group (-OCH₃) gives rise to characteristic C-O stretching vibrations. Anisole (B1667542) itself shows two C-O stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.com Similar bands are expected for this compound. The C-F stretching vibrations of fluorinated aromatic compounds typically produce strong absorption bands in the 1100-1400 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium |

| C-F Stretch | 1400-1100 | Strong |

| C-I Stretch | 600-500 | Medium |

| Out-of-plane C-H Bending | 900-700 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" vibration of the benzene ring, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. The C-I bond, being highly polarizable, should also give a distinct Raman signal. This technique is particularly useful for studying the skeletal vibrations of the aromatic ring and the carbon-halogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the ring.

The methoxy group (-OCH₃) is an auxochrome, an electron-donating group that, when attached to a chromophore (the benzene ring), can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). Halogen substituents also influence the UV-Vis spectrum. While fluorine has a minimal effect, the heavier iodine atom can also induce a bathochromic shift. Phenol, for instance, has a λmax of 275 nm. docbrown.info The combined effects of the two fluorine atoms, one iodine atom, and the methoxy group on the benzene ring of this compound are expected to result in a λmax significantly shifted from that of unsubstituted benzene. The electronic spectrum provides valuable information about the conjugated π-electron system of the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, if a suitable single crystal can be obtained, single-crystal XRD analysis would provide precise information on its molecular geometry in the solid state. This includes bond lengths, bond angles, and torsion angles.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For a halogenated aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively non-polar nature, this compound would be well-retained on a C18 column.

For the separation of halogenated compounds, pentafluorophenyl (PFP) columns can offer alternative selectivity due to dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions. elementlabsolutions.comchromatographyonline.com The use of a UV detector, set at the λmax determined by UV-Vis spectroscopy, would allow for sensitive detection of the compound as it elutes from the column.

Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or PFP |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at λmax |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of "this compound," GC provides a robust method for its identification, quantification, and purity assessment. The successful separation of this halogenated aromatic compound is contingent on several key parameters, including the choice of the stationary phase, column dimensions, temperature programming, and the detector employed.

For the analysis of halogenated aromatic hydrocarbons, the selection of an appropriate capillary column is critical. Columns with non-polar to mid-polar stationary phases are generally preferred. A common choice is a column coated with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, which separates compounds primarily based on their boiling points and to some extent on their aromatic character. The presence of fluorine and iodine atoms in "this compound" influences its volatility and interaction with the stationary phase, making the optimization of GC parameters essential for achieving good resolution and peak shape.

The temperature of the injection port is set to ensure rapid volatilization of the sample without causing thermal degradation. A splitless injection is often utilized for trace analysis to maximize the transfer of the analyte onto the column. The oven temperature program is carefully controlled, typically starting at a lower temperature to trap the analyte at the head of the column, followed by a gradual increase in temperature (a temperature ramp) to facilitate the separation of the compound from any impurities or other components in the sample matrix.

Detection of "this compound" is commonly achieved using a mass spectrometer (MS). Gas Chromatography-Mass Spectrometry (GC-MS) provides not only quantitative data but also structural information, which is invaluable for unequivocal identification. The electron ionization (EI) mode in MS typically results in a characteristic fragmentation pattern for the molecule. For enhanced sensitivity and selectivity, especially in complex matrices, negative chemical ionization (NCI) can be employed, as halogenated compounds often exhibit a strong response in this mode. Another highly selective detector for halogenated compounds is the halogen-specific detector (XSD), which can provide excellent sensitivity for compounds containing chlorine, bromine, or iodine.

Below is an interactive data table summarizing typical, yet hypothetical, Gas Chromatography conditions for the analysis of "this compound". It is important to note that these parameters may require further optimization depending on the specific analytical instrumentation and the nature of the sample matrix.

| Parameter | Value |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | |

| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Injector | |

| Mode | Splitless |

| Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | |

| Initial Temperature | 60 °C (hold for 2 min) |

| Ramp Rate 1 | 10 °C/min to 200 °C |

| Ramp Rate 2 | 20 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 50-400 amu |

| Hypothetical Retention Time | 15.8 min |

Computational and Theoretical Investigations of 2,4 Difluoro 5 Iodoanisole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Difluoro-5-iodoanisole. These methods allow for a detailed exploration of the molecule's electronic architecture, providing a basis for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations can predict its optimized geometry, electronic energy, and other key properties. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's ground state can be obtained.

DFT studies on structurally similar halogenated anisoles reveal the influence of the substituents on the aromatic ring. The fluorine atoms, being highly electronegative, and the iodine atom, with its larger size and polarizability, significantly affect the electron distribution and geometry of the anisole (B1667542) backbone. The methoxy (B1213986) group (-OCH₃) acts as an electron-donating group through resonance, further influencing the electronic environment.

Below is an illustrative data table of calculated geometric parameters for a dihalo-substituted anisole, which serves as a model to understand the structural aspects of this compound.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-O Bond Length | 1.365 |

| C-F Bond Length | 1.348 |

| C-I Bond Length | 2.091 |

| C-O-C Bond Angle | 118.2 |

Molecular orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of the molecular orbitals, while the iodine and methoxy groups will have opposing effects.

An illustrative table of frontier orbital energies for a related fluorinated iodobenzene (B50100) is presented below.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.95 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 7.72 |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Theoretical calculations can provide spectra that are in good agreement with experimental data.

For this compound, computational approaches can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Vibrational frequencies from IR spectroscopy can be computed, and these theoretical frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations. Time-dependent DFT (TD-DFT) is commonly employed to predict electronic transitions observed in UV-Vis spectroscopy.

The following table provides predicted spectroscopic data for a dihaloanisole, illustrating the type of information that can be obtained for this compound.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C-I) | 92.5 ppm |

| ¹⁹F NMR Chemical Shift | -110.3 ppm |

| IR Frequency (C-I stretch) | 530 cm⁻¹ |

| IR Frequency (C-F stretch) | 1250 cm⁻¹ |

| UV-Vis λmax | 285 nm |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how a reaction proceeds.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The identification and characterization of transition states are crucial for understanding reaction kinetics. Computational methods can locate transition state structures and calculate their energies, which are used to determine the activation energy of a reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), transition state analysis can reveal the geometry of the activated complex and the nature of bond-forming and bond-breaking processes. For instance, in an SNAr reaction where the iodine atom is displaced by a nucleophile, the transition state would involve the partial formation of the new bond to the nucleophile and partial breaking of the C-I bond.

An illustrative data table for a transition state in a model SNAr reaction on a dihaloaromatic compound is provided below.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 18.5 |

| Key Bond Being Formed (Å) | 2.15 |

| Key Bond Being Broken (Å) | 2.30 |

| Imaginary Frequency (cm⁻¹) | -250 |

For this compound, computational studies can elucidate the pathways of various reactions, such as cross-coupling reactions or substitutions. The energy profile would show the relative energies of reactants, intermediates, transition states, and products. The fluorine and methoxy substituents will have a significant electronic influence on the stability of intermediates and the energy of transition states, thereby directing the course of the reaction.

The following table presents a hypothetical energy profile for a two-step reaction involving a substituted anisole.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +12.8 |

| Products | -20.1 |

Molecular Dynamics Simulations and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from studies on analogous halogenated and substituted aromatic compounds. MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, providing insights into the behavior of substances in condensed phases. For this compound, such simulations would be invaluable for understanding its aggregation behavior, solvation properties, and interactions with biological macromolecules.

The primary intermolecular forces expected to govern the interactions of this compound include dipole-dipole interactions, van der Waals forces, and halogen bonding. The presence of electronegative fluorine and iodine atoms, along with the oxygen of the methoxy group, induces a significant dipole moment in the molecule. This polarity would lead to dipole-dipole attractions between molecules.

A particularly noteworthy interaction for this molecule is halogen bonding. The iodine atom in this compound is expected to have a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-I bond. This positive region can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen of the methoxy group or the π-system of another aromatic ring. The fluorine atoms, being highly electronegative, would enhance the magnitude of this σ-hole on the iodine atom, thereby strengthening potential halogen bonds.

MD simulations could be employed to quantify the strength and geometry of these interactions. By simulating a system of multiple this compound molecules, one could analyze the radial distribution functions to understand the preferred distances and orientations between molecules. Furthermore, the binding energies of different dimeric configurations could be calculated to identify the most stable intermolecular arrangements.

Table 1: Predicted Intermolecular Interaction Types and Their Characteristics for this compound

| Interaction Type | Contributing Atoms/Groups | Relative Strength | Directionality |

| Halogen Bonding | C-I with a nucleophile (e.g., O of methoxy) | Moderate to Strong | Highly Directional |

| Dipole-Dipole | -OCH3, -F, -I | Moderate | Directional |

| π-π Stacking | Aromatic Rings | Weak to Moderate | Directional |

| van der Waals | Entire Molecule | Weak | Non-directional |

Structure-Reactivity Relationship (SRR) Studies based on Electronic and Steric Factors

The reactivity of this compound is intricately linked to the electronic and steric properties of its substituents. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms dictates the electron density distribution around the aromatic ring, which in turn governs its susceptibility to electrophilic and nucleophilic attack.

Electronic Factors:

The methoxy (-OCH3) group is a powerful activating group due to its +M (mesomeric) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine and iodine atoms are deactivating groups due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they are also ortho-, para-directors because of their weaker +M effect, where their lone pairs can be donated to the ring.

In this compound, the positions on the aromatic ring are influenced by a combination of these effects. The methoxy group strongly activates the positions ortho and para to it. The two fluorine atoms and the iodine atom inductively withdraw electron density, making the ring generally less reactive than anisole itself. The net effect of these substituents on the electron density at each carbon atom can be computationally estimated through methods like Density Functional Theory (DFT), which can provide insights into the most probable sites for electrophilic aromatic substitution.

Steric Factors:

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The iodine atom is significantly larger than the fluorine atoms and the methoxy group. This steric bulk can hinder the approach of reactants to the adjacent positions on the aromatic ring. Similarly, the methoxy group, while not as large as iodine, can also exert steric influence.

For instance, in an electrophilic substitution reaction, while the electronic effects might favor attack at a position ortho to the methoxy group, the steric hindrance from the adjacent iodine or fluorine atom might make the less hindered para position (relative to the methoxy group) more accessible. Computational modeling can quantify these steric effects by calculating the transition state energies for substitution at different positions, with lower energy barriers indicating more favorable reaction pathways.

Table 2: Predicted Electronic and Steric Influence of Substituents on the Aromatic Ring of this compound

| Position | Substituent | Dominant Electronic Effect | Predicted Reactivity towards Electrophiles | Steric Hindrance |

| 1 | -OCH3 | +M (activating) | - | Moderate |

| 2 | -F | -I (deactivating) | Decreased | Low |

| 3 | -H | - | Influenced by adjacent groups | Moderate |

| 4 | -F | -I (deactivating) | Decreased | Low |

| 5 | -I | -I (deactivating) | Decreased | High |

| 6 | -H | - | Influenced by adjacent groups | Low to Moderate |

Synthetic Utility and Emerging Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent functionalities of 2,4-Difluoro-5-iodoanisole—a methoxy (B1213986) group, two fluorine atoms, and an iodine atom—provide a rich platform for orthogonal chemical modifications. The iodine atom is a prime site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of carbon-based substituents. This capability is fundamental to the assembly of complex molecular architectures from simpler precursors.

The fluorine atoms, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the electronic properties of the aromatic ring and offer sites for metallation or directed ortho-metallation, further expanding its synthetic utility. The methoxy group can also be a handle for functional group interconversion, for instance, through demethylation to reveal a reactive phenol.

Table 1: Potential Cross-Coupling Reactions Utilizing the C-I Bond of this compound

| Coupling Reaction | Reactant | Product Type | Potential Application |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Biaryl or Styrenyl Compound | Pharmaceuticals, Agrochemicals |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Organic Electronics, Natural Product Synthesis |

| Heck Coupling | Alkene | Substituted Alkene | Fine Chemicals, Polymer Monomers |

| Buchwald-Hartwig Amination | Amine | Aryl Amine | Medicinal Chemistry, Ligand Synthesis |

| Stille Coupling | Organostannane | Substituted Aromatic | Complex Molecule Synthesis |

Precursor for Advanced Fluorinated Aromatic Scaffolds

The presence of two fluorine atoms makes this compound an attractive starting material for the synthesis of more complex fluorinated aromatic scaffolds. These scaffolds are of high interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.

Through sequential and site-selective reactions, the iodine and potentially the fluorine atoms can be replaced or used to direct further functionalization, leading to a diverse array of polysubstituted and polyfluorinated aromatic compounds. For instance, conversion of the iodo group to other functionalities, followed by modification of the fluorine-bearing ring, could generate novel structures that are otherwise difficult to access.

Applications in Materials Chemistry

The unique combination of a polar methoxy group and electron-withdrawing fluorine and iodine atoms suggests potential applications for this compound in the development of advanced materials.

Liquid Crystalline Materials Development

While direct evidence is scarce, the rigid aromatic core and the presence of polarizable iodine and fluorine atoms are features often found in liquid crystalline molecules. Fluorinated liquid crystals are known for their desirable properties, such as low viscosity and high resistivity. It is conceivable that derivatives of this compound, particularly after elaboration through cross-coupling reactions to introduce mesogenic units, could exhibit liquid crystalline behavior. The difluoro-substitution pattern, in particular, can influence the dielectric anisotropy, a key parameter in liquid crystal display applications.

Polymer Chemistry and Functional Coatings

Monomers derived from this compound could be incorporated into polymers to impart specific properties. The fluorine content can enhance thermal stability, chemical resistance, and hydrophobicity, making such polymers suitable for high-performance coatings and specialty plastics. The iodo-group can serve as a handle for post-polymerization modification, allowing for the introduction of further functionalities onto the polymer backbone.

Development of Novel Reagents and Catalysts derived from this compound

The reactivity of the carbon-iodine bond opens the door to the synthesis of novel organometallic reagents and ligands for catalysis. For example, conversion of this compound to a Grignard or organolithium reagent would create a potent nucleophile for the formation of new carbon-carbon bonds.

Furthermore, the aromatic scaffold could be elaborated to create unique ligand architectures for transition metal catalysis. The fluorine atoms can be used to tune the electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Strategy for Diversification of Aromatic Fluorine Compounds

The strategic placement of three distinct functional groups on the aromatic ring of this compound makes it an excellent platform for the diversification of aromatic fluorine compounds. By employing a sequence of selective reactions, a multitude of derivatives can be generated from this single starting material. This approach is highly valuable in drug discovery and agrochemical research, where the synthesis of compound libraries with diverse substitution patterns is crucial for structure-activity relationship studies.

Future Perspectives and Research Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of complex organofluorine compounds often relies on multi-step processes that can generate significant chemical waste. benthamdirect.comrsc.org Future research will likely focus on developing more environmentally benign synthetic pathways to 2,4-Difluoro-5-iodoanisole and its derivatives. Key areas of exploration will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing byproduct formation.

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like ionic liquids or water-based systems. benthamscience.comresearchgate.net The use of ionic liquids has shown promise in increasing yields and lowering reaction temperatures in fluorination reactions. researchgate.net

Energy Efficiency: Investigating the use of alternative energy sources such as microwave irradiation or photocatalysis to drive reactions, potentially leading to shorter reaction times and reduced energy consumption. benthamdirect.com

Biocatalysis: Exploring the use of halogenating enzymes, which operate under mild conditions, could offer a highly selective and sustainable method for the synthesis of halogenated aromatics. nih.govresearchgate.net

A comparison of traditional versus potential greener synthetic approaches is outlined below.

| Feature | Traditional Synthesis | Green/Sustainable Approach |

| Solvents | Chlorinated hydrocarbons, ethers | Ionic liquids, supercritical fluids, water |

| Reagents | Stoichiometric, potentially toxic reagents | Catalytic systems, recyclable reagents |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication, photocatalysis |

| Waste | Significant generation of hazardous byproducts | Minimized waste streams, recyclable catalysts |

| Safety | May involve hazardous intermediates or conditions | Inherently safer design, use of less toxic materials |

Exploration of Novel Catalytic Transformations and Selectivity Control

The presence of three distinct halogen atoms (two fluorine, one iodine) on the aromatic ring of this compound makes selectivity a paramount challenge and a significant opportunity. The carbon-iodine bond is significantly weaker and more reactive in transition-metal-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bonds. acs.org This inherent reactivity difference is the foundation for selective functionalization.

Future research will focus on exploiting this reactivity difference. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are expected to proceed selectively at the C-I position. researchgate.netnih.gov The challenge lies in developing catalyst systems (ligands, metal centers, and reaction conditions) that can achieve near-perfect selectivity, preventing any undesired C-F bond activation.

Key research goals include:

Ligand Design: Developing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can fine-tune the reactivity of the metal catalyst to exclusively target the C-I bond. researchgate.net

Catalyst Control: Investigating how different palladium catalyst species (mononuclear, clusters, or nanoparticles) can influence site-selectivity. nih.gov

Sequential Cross-Coupling: Establishing robust protocols for sequential cross-coupling reactions, where the iodine is first replaced, followed by a potential, more forcing, reaction at one of the C-F bonds, opening pathways to highly complex, multi-substituted aromatic compounds. acs.org

| Coupling Reaction | Potential Partner | Resulting Structure | Research Focus |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | Biaryl or heteroaryl-aryl linkage | High-yield, selective C-I coupling; tolerance of functional groups. researchgate.net |

| Sonogashira | Terminal alkynes | Aryl-alkyne linkage | Catalyst development for mild conditions to avoid side reactions. nih.gov |

| Buchwald-Hartwig | Amines, amides | Aryl-nitrogen linkage | Broadening the scope of amine coupling partners. nih.gov |

| Heck | Alkenes | Aryl-alkene linkage | Controlling regioselectivity of alkene addition. |

| Stille | Organostannanes | Diverse C-C bonds | Overcoming toxicity concerns of tin reagents through catalytic efficiency. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. rsc.orgresearchgate.net For the synthesis and derivatization of this compound, flow chemistry could be particularly beneficial. The precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivities, especially when dealing with potentially fast and exothermic cross-coupling reactions. acs.org

Automated synthesis platforms, often integrated with flow reactors, can accelerate the exploration of reaction conditions and the synthesis of compound libraries based on the this compound scaffold. vapourtec.comoxfordglobal.com This high-throughput capability is invaluable for medicinal chemistry and materials science discovery, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. bohrium.com Future work will likely involve developing robust, automated flow syntheses for both the production of the core molecule and its subsequent derivatization.

Advanced Characterization of Transient Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing catalytic processes and controlling selectivity. The key steps in transition-metal-catalyzed cross-coupling reactions involve transient organometallic intermediates, such as oxidative addition complexes and transmetalation species. nih.gov Advanced spectroscopic techniques will be essential for identifying and characterizing these short-lived species in reactions involving this compound.

Techniques such as in-situ NMR spectroscopy, mass spectrometry, and X-ray crystallography of stable analogues can provide snapshots of the catalytic cycle. mdpi.comresearchgate.netuni-muenchen.de This knowledge can inform the rational design of more efficient and selective catalysts. For instance, characterizing the initial oxidative addition product of a palladium(0) catalyst to the C-I bond of this compound would provide direct evidence for the reaction's initiation site and could help in designing ligands that promote this step while inhibiting C-F insertion.

Unexplored Reactivity Profiles and Novel Reaction Discoveries

While the C-I bond is the most probable site for initial reactivity, future research will undoubtedly explore the untapped potential of the other functional groups under various conditions.